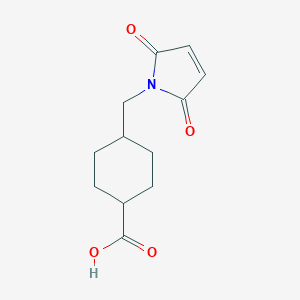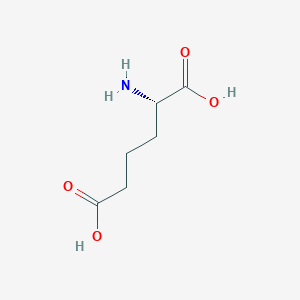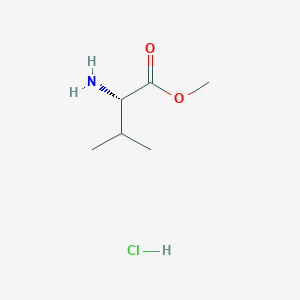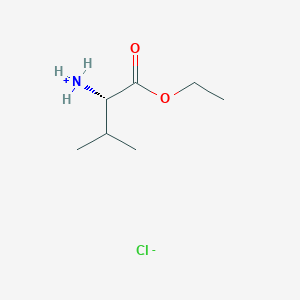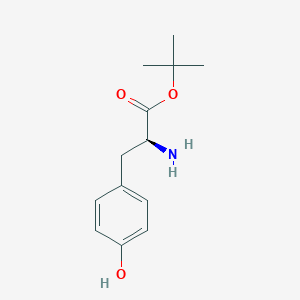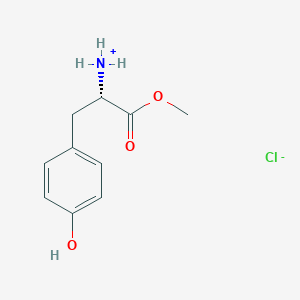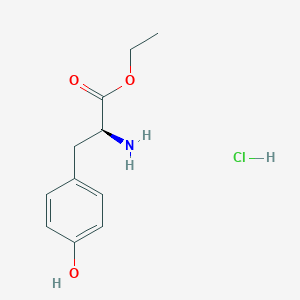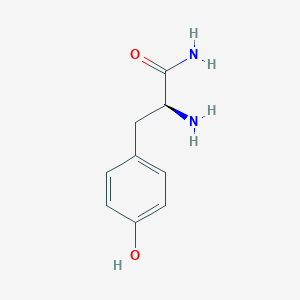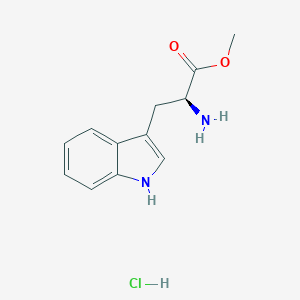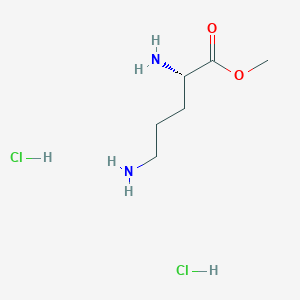
Methyl L-ornithine dihydrochloride
Descripción general
Descripción
Methyl L-ornithine dihydrochloride is a chemical compound that has been identified as an inhibitor of nitric oxidase synthase in macrophages . It inhibits the generation of nitric oxide (NO) from arginine .
Synthesis Analysis
Methyl L-ornithine dihydrochloride can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular formula of Methyl L-ornithine dihydrochloride is C6H16Cl2N2O2 . The average mass is 219.109 Da and the monoisotopic mass is 218.058884 Da .Physical And Chemical Properties Analysis
Methyl L-ornithine dihydrochloride is a white to off-white powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a boiling point of 300.9°C at 760 mmHg .Aplicaciones Científicas De Investigación
Inhibition of Ornithine Decarboxylase : Alpha-Methyl-ornithine hydrochloride, closely related to Methyl L-ornithine dihydrochloride, is not a substrate for ornithine decarboxylase, a key enzyme in polyamine biosynthesis. It competitively inhibits this enzyme in tissues such as rat prostate glands, mouse spleens inoculated with L1210 leukemic cells, and regenerating rat liver (Abdel-monem et al., 1975).
Antiproliferative Properties in Cultured Cells : DL-α-Methyl ornithine, another analog, shows antiproliferative properties in rat hepatoma and mouse leukemia cells cultured in vitro, suggesting its potential use in cancer therapy (Mamont et al., 1978).
Genotoxicity and Toxicity Studies : L-Ornithine monohydrochloride, a related compound, has been evaluated for genotoxicity and toxicity. It showed no evidence of genotoxicity in certain assays and established a no-observed-adverse-effect level in rats, indicating its relative safety (Ishida et al., 2013).
Stress and Sleep Quality Improvement : L-Ornithine supplementation was found to reduce serum cortisol levels and improve sleep quality in healthy workers, suggesting its potential as a supplement for stress relief and sleep improvement (Miyake et al., 2014).
Impact on Polyamine Biosynthesis Genes : The effects of ornithine enantiomers on the expression of polyamine biosynthesis genes in tobacco cell cultures have been studied, highlighting the influence of ornithine's stereochemistry on gene regulation (Gholami et al., 2018).
Enhancement of L-Ornithine Production in Bacteria : Genetic manipulation of Corynebacterium glutamicum for enhanced L-ornithine production has been researched, which is crucial for its industrial applications (Zhang et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S)-2,5-diaminopentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZNVWAQDVFAK-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193212 | |
| Record name | Methyl L-ornithine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-ornithine dihydrochloride | |
CAS RN |
40216-82-8 | |
| Record name | Methyl L-ornithine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040216828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-ornithine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-ornithine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



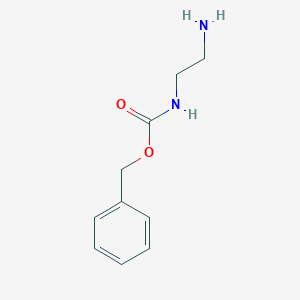
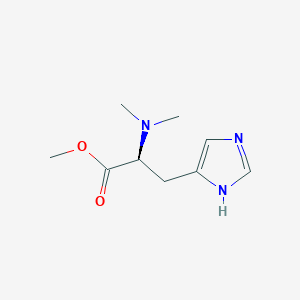
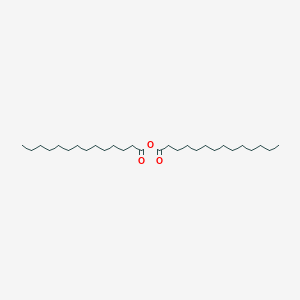
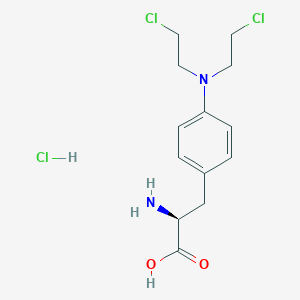
![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)
